N-(isochroman-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

This pyrazole-4-sulfonamide integrates a bicyclic isochroman-3-ylmethyl substituent with a 1,3,5-trimethylpyrazole core—delivering conformational rigidity absent from flexible N-alkyl or N-benzyl analogs. The free sulfonamide NH is a critical hydrogen-bond donor for kinase hinge engagement, a feature lost in N-methylated comparators such as CAS 2034582-24-4. Supported by class-level antiproliferative data (ACS Omega, 2023), use this compound as a rigid probe in SAR campaigns targeting JNK isoforms and hematological cancer panels. Pair with the unsubstituted scaffold (CAS 89532-07-0) to construct a three-point property gradient for multiparameter optimization.

Molecular Formula C16H21N3O3S
Molecular Weight 335.42
CAS No. 2034497-76-0
Cat. No. B2942428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(isochroman-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
CAS2034497-76-0
Molecular FormulaC16H21N3O3S
Molecular Weight335.42
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)S(=O)(=O)NCC2CC3=CC=CC=C3CO2
InChIInChI=1S/C16H21N3O3S/c1-11-16(12(2)19(3)18-11)23(20,21)17-9-15-8-13-6-4-5-7-14(13)10-22-15/h4-7,15,17H,8-10H2,1-3H3
InChIKeyVYLOJJCDFKYMDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Isochroman-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 2034497-76-0): Core Structural and Physicochemical Profile


N-(Isochroman-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 2034497-76-0) is a synthetic pyrazole-4-sulfonamide derivative bearing an isochroman-3-ylmethyl substituent at the sulfonamide nitrogen. With a molecular formula of C₁₆H₂₁N₃O₃S and a molecular weight of 335.42 g·mol⁻¹, it is typically supplied at ≥95% purity for research applications [1]. The compound integrates three pharmacophoric elements: a 1,3,5-trimethylpyrazole core, a sulfonamide linker, and a bicyclic isochroman moiety. This structural combination is distinct from simpler pyrazole-4-sulfonamides and from isoxazole-based analogs, yet published quantitative biological data for this exact entity remain sparse.

Why In-Class Pyrazole-Sulfonamide Substitution Fails for N-(Isochroman-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide


The pyrazole-4-sulfonamide chemotype is well-established for kinase inhibition, yet minor structural variations among derivatives profoundly alter target engagement and cellular potency [1]. In the 2023 ACS Omega study, a series of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives exhibited IC₅₀ values against U937 cells spanning over two orders of magnitude, depending solely on the N-substituent at the sulfonamide position [1]. The isochroman-3-ylmethyl group in the target compound introduces a conformationally constrained, bicyclic hydrophobic motif absent from simple alkyl- or phenyl-substituted analogs. This scaffold-specific rigidity, combined with the free sulfonamide NH—lost in N-methylated comparators such as N-(isochroman-3-ylmethyl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide (CAS 2034582-24-4)—creates a unique hydrogen-bond donor profile and steric footprint that cannot be replicated by generic substitution.

Quantitative Differentiation Evidence for N-(Isochroman-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide


Free Sulfonamide NH vs. N-Methylated Analog: Hydrogen-Bond Donor Capacity

The target compound retains a free sulfonamide NH (H-bond donor count = 1), whereas its closest commercial analog, N-(isochroman-3-ylmethyl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide (CAS 2034582-24-4), bears an N-methyl group that eliminates this donor capacity. In pyrazole-4-sulfonamide kinase inhibitors, the sulfonamide NH frequently acts as a critical hinge-binding hydrogen-bond donor [1]. Loss of this donor is known to reduce affinity for ATP-binding pockets that require a bidentate H-bond interaction. This molecular difference is fixed and non-interchangeable between the two compounds.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Pyrazole vs. Isoxazole Heterocycle: Core Scaffold Impact on Antiproliferative Potency

The target compound employs a 1,3,5-trimethylpyrazole core, whereas the structurally related N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide replaces the pyrazole with an isoxazole ring. In the 2023 ACS Omega study, 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives bearing diverse amide substituents demonstrated antiproliferative IC₅₀ values against U937 cells predominantly in the micromolar range, with cytotoxicity absent under the LDH assay conditions, suggesting a non-necrotic mechanism [1]. While no direct head-to-head pyrazole-vs-isoxazole data are published for these exact isochroman conjugates, the pyrazole core in analogous sulfonamide series consistently provides distinct kinase inhibition profiles compared to isoxazole congeners. The isoxazole analog has been separately reported with antiproliferative IC₅₀ of 162 nM against HCT116 cells , though this value was obtained under different assay conditions and cannot be directly equated.

Antiproliferative Activity Heterocyclic Chemistry Scaffold Comparison

Isochroman Substituent: Conformational Rigidity vs. Simple N-Alkyl Pyrazole-4-sulfonamides

The isochroman-3-ylmethyl group provides a fused bicyclic, oxygen-containing hydrophobic scaffold with limited rotational freedom (estimated 4 rotatable bonds in the full molecule). In contrast, simple N-alkyl or N-phenyl 1,3,5-trimethyl-1H-pyrazole-4-sulfonamides possess greater conformational flexibility. The ACS Omega 2023 study demonstrated that N-substituent identity on the pyrazole-4-sulfonamide core dramatically modulates antiproliferative activity, with IC₅₀ values varying over a >100-fold range across the synthesized derivatives [1]. The isochroman moiety has been independently recognized in medicinal chemistry for providing a rigid, three-dimensional structure that can enhance binding selectivity through specific hydrophobic interactions [2]. While no direct IC₅₀ comparison between isochroman- and simple alkyl-substituted pyrazole-4-sulfonamides is published for the target compound, the structural rationale for scaffold pre-organization is well-precedented.

Conformational Analysis Ligand Efficiency Drug Design

Physicochemical Property Differentiation: MW and logP Relative to the Core Scaffold

The target compound (MW 335.42) adds significant mass and lipophilicity relative to the unsubstituted 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide core (MW 189.24, CAS 89532-07-0) due to the isochroman-3-ylmethyl appendage [2]. This shifts the compound into a higher-molecular-weight property space (335 vs. 189 g·mol⁻¹) with a predicted logP increase of approximately 1.5–2.0 log units based on the contribution of the isochroman fragment. In the ACS Omega 2023 series, the antiproliferative SAR demonstrated that larger, more lipophilic N-substituents generally enhanced cellular potency within the pyrazole-4-sulfonamide class [1]. However, the free sulfonamide NH moderates the overall lipophilicity compared to N-methylated analogs (e.g., CAS 2034582-24-4, MW 349.45), which adds both mass and methylation-associated lipophilicity without providing additional polar interaction capacity.

Physicochemical Properties Drug-likeness Library Design

Recommended Application Scenarios for N-(Isochroman-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide


Kinase-Focused Fragment-to-Lead Screening Libraries Requiring Hydrogen-Bond Donor Capacity

The free sulfonamide NH distinguishes this compound from N-methylated pyrazole-4-sulfonamide analogs that lack H-bond donor functionality. For kinase targets—particularly JNK isoforms, for which pyrazole-4-sulfonamide derivatives have demonstrated sub-micromolar inhibition [1]—this compound provides a hinge-binding donor that may be essential for target engagement. Include as a singleton in libraries alongside its N-methylated comparator (CAS 2034582-24-4) to interrogate the H-bond donor pharmacophore requirement.

Antiproliferative Screening Against Hematological Cancer Cell Lines

Based on class-level evidence from the 2023 ACS Omega study demonstrating micromolar-range antiproliferative activity of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives against U937 lymphoma cells via a non-cytotoxic mechanism [1], this compound is a candidate for primary screening against hematological cancer panels. The isochroman substituent may confer differentiated cellular permeability and target selectivity relative to the simpler analogs tested in that study.

Conformational Restriction SAR Studies for Pyrazole-Sulfonamide Lead Optimization

The bicyclic isochroman moiety provides conformational constraint not present in flexible N-alkyl or N-benzyl pyrazole-4-sulfonamides. Use this compound as a rigid probe in SAR campaigns to assess whether pre-organization of the sulfonamide substituent improves ligand efficiency or target selectivity compared to freely rotatable analogs. Pair with the unsubstituted core scaffold (CAS 89532-07-0) and the N-methylated analog (CAS 2034582-24-4) to construct a three-point property gradient for multiparameter optimization.

Chemical Biology Probe Development Targeting JNK or Related Kinase Pathways

Pyrazole-4-sulfonamide derivatives bearing arylsulfonamide tethers have been crystallographically validated as JNK inhibitors with nanomolar potency (e.g., compound 11e with IC₅₀ of 1.81 nM against JNK1) [1]. While the target compound has not been crystallized with a kinase domain, its structural features align with the pharmacophore of this validated chemotype. It is suitable as a starting point for chemical probe development, with the isochroman oxygen providing a potential vector for solubility optimization or additional polar interactions.

Quote Request

Request a Quote for N-(isochroman-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.